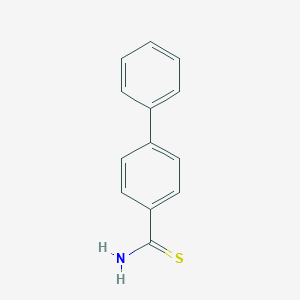

4-Biphenylthiocarboxamide

Beschreibung

Significance of Biphenyl (B1667301) Scaffold in Medicinal Chemistry Research

The biphenyl scaffold is considered a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility makes them attractive starting points for drug discovery programs. The two phenyl rings of the biphenyl core offer a unique three-dimensional arrangement that can be readily modified with various substituents to fine-tune pharmacological activity and pharmacokinetic properties. The flexibility of the biphenyl system, allowing for different conformations, can be crucial for optimal interaction with the binding pockets of proteins.

Furthermore, the biphenyl scaffold is a common feature in numerous natural products with demonstrated biological activities, which has inspired its use in synthetic drug design. Its presence in a wide array of approved drugs further underscores its importance in the pharmaceutical sciences.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDDAJTWPBWUOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578260 | |

| Record name | [1,1'-Biphenyl]-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13363-50-3 | |

| Record name | [1,1'-Biphenyl]-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylthiocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Carbothioamide Functional Group: a Key Player in Bioactivity

Overview of Carbothioamide Functional Group in Pharmaceutical Context

The replacement of the carbonyl oxygen in an amide with a sulfur atom to form a thioamide or carbothioamide can significantly alter the electronic and steric properties of a molecule. This substitution can lead to enhanced biological activity, improved metabolic stability, and different binding interactions with biological targets. Carbothioamides and their derivatives, such as pyrazoline-carbothioamides, have been shown to possess a wide spectrum of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. nih.govacs.org The sulfur atom in the carbothioamide group can act as a hydrogen bond acceptor and engage in other non-covalent interactions, which are critical for the binding of a drug molecule to its target receptor or enzyme.

The Research Trajectory of 1,1 Biphenyl 4 Carbothioamide and Its Structural Analogs in Drug Discovery

Strategies for the Synthesis of the [1,1'-Biphenyl]-4-carbothioamide Core Structure

The construction of the [1,1'-Biphenyl]-4-carbothioamide core typically involves a two-stage process: the formation of the biphenyl framework followed by the introduction of the carbothioamide group.

Traditional methods for synthesizing the [1,1'-Biphenyl]-4-carbothioamide core often begin with a pre-formed biphenyl precursor, such as 4-biphenylcarbonitrile or N-aryl-substituted benzamides. mdpi.comnih.gov The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method for creating the initial biphenyl structure, for instance, by coupling 4-bromobenzaldehyde (B125591) with benzeneboronic acid to yield 4-biphenylcarboxaldehyde. orgsyn.org

Once the biphenyl precursor is obtained, several conventional methods can be employed to introduce the thioamide functionality:

Thionation of Amides: The corresponding amide, [1,1'-Biphenyl]-4-carboxamide, can be converted to the thioamide using thionating agents. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine (B92270) are the most common reagents for this transformation.

From Nitriles: 4-Biphenylcarbonitrile can serve as a starting material. Its reaction with hydrogen sulfide (B99878) (H₂S) or other sulfur sources like thioacetic acid can yield the desired carbothioamide. organic-chemistry.org

From Aldehydes: The Willgerodt-Kindler reaction provides a direct route from aldehydes. mdpi.com In this multicomponent reaction, 4-biphenylcarboxaldehyde can be reacted with an amine (like morpholine) and elemental sulfur to form a thioamide derivative. rsc.org

One-Pot Transformation: A one-pot, two-step protocol can be used to convert N-aryl-substituted benzamides into N-aryl-substituted benzothioamides. This involves the initial transformation of the benzamide (B126) to a benzimidoyl chloride using thionyl chloride, followed by a reaction with a thiating agent. mdpi.com

A summary of conventional synthetic precursors is presented in the table below.

| Starting Material | Key Reagents | Product | Reference |

| [1,1'-Biphenyl]-4-carboxamide | Lawesson's Reagent or P₄S₁₀ | [1,1'-Biphenyl]-4-carbothioamide | nih.gov |

| 4-Biphenylcarbonitrile | H₂S, Thioacetic Acid | [1,1'-Biphenyl]-4-carbothioamide | organic-chemistry.org |

| 4-Biphenylcarboxaldehyde | Amine, Elemental Sulfur | [1,1'-Biphenyl]-4-carbothioamide derivative | mdpi.comrsc.org |

| 4-Bromobiphenyl | Potassium Thiocyanate (KSCN), NaOH | [1,1'-Biphenyl]-4-carbothioamide | evitachem.com |

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for thioamide synthesis. rsc.org These approaches aim to minimize waste, reduce energy consumption, and avoid the use of toxic solvents and reagents. rsc.orgresearchgate.net

Key green strategies applicable to thioamide synthesis include:

Use of Deep Eutectic Solvents (DES): Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have emerged as biodegradable, low-cost, and non-toxic reaction media. rsc.orgresearchgate.net They can act as both the solvent and catalyst, facilitating three-component reactions of aldehydes, amines, and sulfur to produce thioamides in high yields under mild conditions. rsc.orgrsc.orgresearchgate.net This method avoids the need for hazardous organic solvents. researchgate.net

Water-Mediated Synthesis: Water is an ideal green solvent, and methods have been developed for thioamide synthesis that proceed in water without the need for any added catalysts or energy input. organic-chemistry.org This approach is scalable and utilizes readily available starting materials. organic-chemistry.org

Catalyst-Free Reactions: Some protocols, including certain variations of the Willgerodt-Kindler reaction, can be performed without a catalyst, simply by heating the reactants (an aldehyde, amine, and sulfur) together, sometimes in water or under solvent-free conditions. mdpi.comorganic-chemistry.org

The table below compares conventional and green approaches.

| Feature | Conventional Methods | Green Chemistry Approaches |

| Solvents | Often toxic and volatile organic solvents (e.g., pyridine, THF) | Water, Deep Eutectic Solvents (DES), or solvent-free |

| Catalysts | May require metal catalysts or harsh reagents (e.g., P₄S₁₀) | Often catalyst-free or use biodegradable catalysts (e.g., DES) |

| Conditions | Can involve high temperatures and long reaction times | Often milder reaction conditions and shorter times |

| Sustainability | Higher environmental impact, more waste generation | Reduced environmental impact, less waste, potential for recycling solvents (DES) |

Derivatization Strategies for Structural Diversification of the [1,1'-Biphenyl]-4-carbothioamide Scaffold

To explore structure-activity relationships for various applications, the [1,1'-Biphenyl]-4-carbothioamide scaffold is often subjected to extensive derivatization. Modifications can be made to the biphenyl system, the carbothioamide group, or by incorporating entirely new heterocyclic systems.

The biphenyl moiety offers two phenyl rings that can be functionalized to modulate the molecule's properties, such as lipophilicity and electronic character. rsc.orgresearchgate.net Modifications are typically introduced by:

Using Substituted Starting Materials: The most straightforward approach is to use substituted precursors in the initial biphenyl synthesis. For example, in a Suzuki-Miyaura coupling, substituted phenylboronic acids or substituted aryl halides can be used to generate biphenyl cores with desired functional groups (e.g., fluoro, chloro, methyl) at specific positions. orgsyn.orgrsc.org

Direct Functionalization: While less common for this specific scaffold, electrophilic aromatic substitution reactions like Friedel-Crafts acylation could potentially introduce acyl groups onto the biphenyl rings, although selectivity can be an issue. rsc.org

The biphenyl group is a key structural motif in many pharmacologically active compounds, where it can enhance binding to biological targets. researchgate.netnih.govresearchgate.net

The carbothioamide group (–C(S)NH₂) is a versatile handle for chemical modification. nih.gov Its reactivity is distinct from that of an amide, allowing for selective transformations. nih.gov

Key diversification strategies include:

N-Substitution: The primary thioamide can be converted into secondary or tertiary thioamides. This is often achieved by employing substituted amines in multicomponent syntheses like the Willgerodt-Kindler reaction. rsc.org Another advanced method is transamidation, where the NH₂ group is exchanged with a different amine. nih.govresearchgate.net This can be facilitated by activating the thioamide, for example, by N-tert-butoxycarbonylation, which destabilizes the C-N bond and allows for nucleophilic attack by another amine. nih.gov

S-Alkylation: The sulfur atom of the thioamide is nucleophilic and can be readily alkylated to form a thioimidate ester. This transformation alters the electronic properties and hydrogen bonding capacity of the functional group. researchgate.net

The table below illustrates potential N-substituted derivatives.

| R¹ | R² | General Structure |

| H | Alkyl/Aryl | Secondary Thioamide |

| Alkyl | Alkyl | Tertiary Thioamide |

| H | Cycloalkyl | Secondary Thioamide |

A powerful strategy for creating novel chemical entities involves molecular hybridization, where the [1,1'-Biphenyl]-4-carbothioamide scaffold (or a related biphenyl carboxamide/carbohydrazide) is fused or linked to other heterocyclic systems. nih.govresearchgate.net This approach aims to combine the structural features of both moieties to create synergistic effects.

Examples of such hybridization include:

Pyrazolines: Chalcone (B49325) derivatives can undergo condensation reactions with thiosemicarbazide (B42300) in glacial acetic acid to form carbothioamide-based pyrazoline analogs. acs.orgnih.gov If a biphenyl-substituted chalcone is used as the starting material, a biphenyl-pyrazoline-carbothioamide hybrid can be synthesized.

Imidazoles: Novel N-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)-[1,1′-biphenyl]-2-carboxamide derivatives have been synthesized and evaluated as antimicrobial agents. researchgate.net

Carbazoles: Hybrid molecules incorporating a carbazole (B46965) nucleus and a hydrazine-carbothioamide linker have been synthesized. nih.govresearchgate.net The synthesis typically involves reacting a carbazole-containing acetohydrazide with various isothiocyanates to generate a library of diverse compounds. researchgate.net

Elucidation of Mechanism of Action and Structure Activity Relationships

Mechanistic Investigations of Biological Effects

The biological activity of a compound is intrinsically linked to its mechanism of action. For [1,1'-Biphenyl]-4-carbothioamide and its analogs, research has focused on identifying their molecular targets and elucidating how they modulate cellular pathways.

Molecular Target Identification and Validation

While direct target identification for the parent compound, [1,1'-Biphenyl]-4-carbothioamide, is not extensively detailed in the available literature, related structures provide insights into potential molecular targets. For instance, compounds with a biphenyl (B1667301) core have been investigated for their interaction with various biological macromolecules. The process of identifying a specific molecular target for a small molecule like [1,1'-Biphenyl]-4-carbothioamide typically involves a combination of computational and experimental approaches. Techniques such as affinity chromatography, where the compound is immobilized to a resin to "pull down" its binding partners from cell lysates, are commonly employed. Subsequent identification of these proteins is often achieved through mass spectrometry.

Validation of a potential target is a critical next step. This can be accomplished through various methods, including genetic knockdown or knockout of the proposed target protein to see if it abrogates the biological effect of the compound. Furthermore, biophysical assays can be used to confirm direct binding and to quantify the binding affinity between the compound and the purified target protein.

In Vitro and Cellular Pathway Modulation Studies

Once a molecular target is identified, studies are conducted to understand how the compound's interaction with this target affects cellular pathways. For compounds with a biphenyl scaffold, a wide range of biological activities has been reported, suggesting modulation of diverse cellular processes. For example, some biphenyl derivatives have been shown to influence pathways related to cell proliferation and inflammation.

Cellular pathway modulation is often assessed using a variety of in vitro assays. These can include reporter gene assays to measure changes in the activity of specific transcription factors, western blotting to quantify changes in the levels of key signaling proteins, and cell-based functional assays to measure endpoints such as apoptosis, cell cycle arrest, or changes in cell morphology.

Binding Site Characterization (e.g., ATP-binding site, allosteric sites, colchicine-binding site)

For many biologically active compounds, understanding the precise binding site on the target protein is crucial for rational drug design. While the specific binding site of [1,1'-Biphenyl]-4-carbothioamide on its putative target is not definitively established, studies on related biphenyl compounds that target proteins like tubulin offer valuable parallels.

Structure-Activity Relationship (SAR) Studies of [1,1'-Biphenyl]-4-carbothioamide Derivatives

SAR studies are fundamental to medicinal chemistry as they provide a roadmap for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and assessing the impact on potency and selectivity, researchers can design more effective molecules.

Impact of Substituent Variations on Biological Potency and Selectivity

The biphenyl scaffold of [1,1'-Biphenyl]-4-carbothioamide offers two phenyl rings that can be functionalized with various substituents. The nature, position, and size of these substituents can have a profound impact on the compound's biological profile.

For a related series of 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives, SAR studies revealed that the nature of the substituent at the 4-position of the second phenyl ring was critical for their activity against Mycobacterium tuberculosis. nih.gov Specifically, derivatives bearing chloride, bromide, or nitro groups at this position were found to be the most active. nih.gov This suggests that electron-withdrawing groups at this position may enhance activity. Such studies often employ techniques like Principal Component Analysis (PCA) and Artificial Neural Networks (ANN) to correlate structural features with biological activity. nih.gov

The following table summarizes the qualitative activity of these methanone derivatives, which can provide a conceptual framework for potential SAR studies on carbothioamide analogs.

| Substituent (X) at 4-position | Relative Activity against M. tuberculosis |

| -Cl | High |

| -Br | High |

| -NO2 | High |

| Other substituents | Moderate |

Data derived from studies on biphenyl-phenyl methanone derivatives. nih.gov

Role of Core Scaffold Modifications in Activity Profile

Beyond substituent variations, modifications to the core scaffold itself can dramatically alter the activity profile of a compound. For [1,1'-Biphenyl]-4-carbothioamide, this could involve changes to the biphenyl core or the carbothioamide functional group.

Replacing the biphenyl core with other aromatic systems or altering the torsional angle between the two phenyl rings can impact how the molecule fits into its binding site. For instance, introducing heteroatoms into the biphenyl rings could modulate the electronic properties and metabolic stability of the compound.

The carbothioamide group (-C(=S)NH2) is a key feature of the molecule. Its replacement with an amide (-C(=O)NH2) or other bioisosteres would likely have a significant effect on the compound's biological activity, as the sulfur atom can engage in different types of interactions with a protein target compared to an oxygen atom. The hydrogen bonding capabilities of the -NH2 group are also critical for target interaction.

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This typically includes features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.gov For the biphenyl amide derivative, a related compound, key pharmacophoric features for 5-HT2B receptor antagonism were identified, including a tryptamine (B22526) fragment and a biphenyl moiety that align with specific binding regions in the receptor. nih.gov However, no published studies have generated or validated a specific pharmacophore model for [1,1'-Biphenyl]-4-carbothioamide to define its key features for any particular biological target.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are powerful tools used in drug discovery to predict how a molecule will behave, interact with targets, and be processed by the body. These methods are routinely applied to various chemical scaffolds. chemmethod.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is used to predict the binding affinity and interaction patterns between a ligand, such as [1,1'-Biphenyl]-4-carbothioamide, and a target protein. For instance, docking studies on other carbothioamide derivatives have successfully predicted their binding modes within the active sites of enzymes like Bcl2 or DNA. dntb.gov.uanih.gov Similar studies on biphenyl carboxamides have explored their interactions with targets like succinate (B1194679) dehydrogenase. There are, however, no available molecular docking studies specifically investigating the interaction of [1,1'-Biphenyl]-4-carbothioamide with any validated biological target.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore models, once created, can be used as 3D queries to search large chemical databases for other molecules with similar features, a process known as virtual screening. nih.gov This approach has been successfully used to identify new inhibitors for various targets, including those for S. epidermidis TcaR, based on the pharmacophore of a known active compound. nih.gov A virtual screening campaign based on a hypothetical or validated pharmacophore for [1,1'-Biphenyl]-4-carbothioamide could potentially identify novel ligands, but no such studies have been published.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods can compute properties like orbital energies (HOMO-LUMO), electrostatic potential maps, and vibrational frequencies. nih.gov DFT studies have been performed on various carbothioamide ligands and their metal complexes to understand their electronic properties and to support experimental data. dntb.gov.uaresearchgate.net Such calculations would provide fundamental insights into the chemical behavior of [1,1'-Biphenyl]-4-carbothioamide, but specific DFT analysis for this compound is absent from the current literature.

In Silico ADMET and Preliminary Toxicity Prediction

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicity properties of a compound early in the drug discovery process. nih.gov These models can predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism, and various toxicity endpoints like mutagenicity or hepatotoxicity. nih.govnih.gov While predictive models for ADMET and toxicity are widely available and have been used on countless derivatives, nih.govnih.gov a specific, published ADMET or toxicity profile for [1,1'-Biphenyl]-4-carbothioamide is not available.

Toxicological Assessment and Safety Profile Investigations

In Vitro Toxicity Studies (e.g., Cytotoxicity in Non-Cancerous Cell Lines)

In vitro cytotoxicity assays are fundamental in the initial screening of a compound's toxicity, providing data on its effects at a cellular level. These tests often utilize various cell lines, including non-cancerous ones, to assess cell viability and membrane integrity.

To infer potential cytotoxicity, studies on related biphenyl (B1667301) derivatives can be considered. For instance, research on certain biphenyl amide derivatives has demonstrated cytotoxic effects in human embryonic kidney (HEK293) cells. nih.gov While HEK293 cells are of human origin, they are a transformed cell line and may not fully represent the response of primary non-cancerous cells. Studies on other biphenyl compounds have also shown that cytotoxicity can be mediated by mechanisms such as the disruption of intracellular zinc homeostasis, leading to cell death. biotoxicity.com

The evaluation of various human cell lines, including those from the liver (HepG2), has been used to characterize the cytotoxic potential of environmental contaminants like 4-octylphenol, a compound with a different structure but which undergoes similar toxicological screening. mdpi.com Such approaches, if applied to [1,1'-Biphenyl]-4-carbothioamide, would provide valuable data on its cell-type-specific toxicity.

Table 1: In Vitro Cytotoxicity Data for Biphenyl Derivatives

| Compound/Derivative | Cell Line | Endpoint | Result | Reference |

| Biphenyl amide derivatives | HEK293 | Cytotoxicity | Exhibited cytotoxic effects | nih.gov |

| Biphenyl | Rat thymocytes | Cell lethality | Increased cell death at 100 µM | biotoxicity.com |

| 4-Octylphenol | Various human cell lines | Viability assays | Cell-type specific cytotoxicity | mdpi.com |

In Vivo Toxicity Studies in Animal Models (e.g., Acute and Subchronic Assessments)

In vivo toxicity studies in animal models are essential for understanding the systemic effects of a compound. These studies typically include acute toxicity tests to determine the median lethal dose (LD50) and subchronic studies to evaluate the effects of repeated exposure.

The SDS for a synonym of [1,1'-Biphenyl]-4-carbothioamide states that it is "Harmful if swallowed," which points towards potential acute oral toxicity. researchgate.net However, specific LD50 values from rodent studies are not provided in the available documentation. Acute toxicity studies on other biphenyl derivatives have been conducted, with one study on O,O-dimethyl-O,p-Nitro-biphenyl phosphate (B84403) showing it to be potent against certain species. nih.gov The median lethal dose (LD50) is a critical value obtained from acute toxicity tests, with lower values indicating higher toxicity. science.govnih.gov For many chemicals, a limit test is performed at a high dose (e.g., 2000 mg/kg body weight) to classify the substance's acute toxicity potential if no mortality is observed. researchgate.net

Subchronic toxicity studies, typically conducted over a period of 28 or 90 days, provide information on the potential target organs and the no-observed-adverse-effect-level (NOAEL). nih.govnih.govnih.gov For biphenyl itself, chronic exposure in animals has been associated with kidney effects. nih.gov A 28-day repeated dose oral toxicity study in rodents is a standard test to identify potential hazards from repeated exposure. nih.gov No specific subchronic toxicity studies for [1,1'-Biphenyl]-4-carbothioamide were identified in the literature.

Table 2: General Parameters in In Vivo Toxicity Studies

| Study Type | Duration | Key Endpoints |

| Acute Toxicity | Single high dose | LD50, clinical signs of toxicity, gross pathology |

| Subchronic Toxicity | 28 or 90 days | NOAEL, target organ toxicity, hematology, clinical chemistry, histopathology |

Genotoxicity and Mutagenicity Evaluations

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. The Ames test, a bacterial reverse mutation assay, is a widely used initial screen for mutagenic potential. nih.govnih.govnih.gov5dhpg.comnih.gov

There is no specific information available from Ames tests conducted on [1,1'-Biphenyl]-4-carbothioamide. However, studies on related compounds provide some insights. For example, 4-chloromethylbiphenyl, a biphenyl derivative, tested positive in several short-term genotoxicity assays, including the Salmonella/microsome assay. nih.gov Furthermore, some biphenyls and their fluorinated derivatives have shown mutagenic activity in both the Ames test and in Chinese hamster V79 cells, particularly after metabolic activation. nih.gov This suggests that metabolites of biphenyl compounds may be the ultimate genotoxic agents. nih.gov Benzene and its metabolites, for instance, are known to be clastogenic and aneugenic, causing chromosomal aberrations and micronuclei, although they are not mutagenic in the Salmonella test. nih.gov

The potential for aromatic amines, a chemical class with some structural similarities to the carbothioamide group, to be mutagenic is also well-established. imrpress.com Given this information, it is plausible that [1,1'-Biphenyl]-4-carbothioamide or its metabolites could possess genotoxic potential, but this requires experimental verification.

Table 3: Genotoxicity Profile of Related Biphenyl Compounds

| Compound | Assay | Result | Metabolic Activation | Reference |

| 4-Chloromethylbiphenyl | Salmonella/microsome assay | Positive | Not required | nih.gov |

| 3-Fluorobiphenyl | Ames test (TA100) & V79 cells | Positive | Required | nih.gov |

| 4-Fluorobiphenyl | Ames test (TA98) & V79 cells | Positive | Required | nih.gov |

| Biphenyl | In vivo DNA strand breaks (mice) | Positive | N/A | nih.gov |

Immunotoxicity and Neurotoxicity Considerations

Immunotoxicity refers to the adverse effects of a substance on the immune system, which can manifest as immunosuppression or immunoenhancement. epa.gov Neurotoxicity pertains to the adverse effects on the central or peripheral nervous system. nih.gov

Direct studies on the immunotoxic or neurotoxic potential of [1,1'-Biphenyl]-4-carbothioamide are lacking. However, the broader class of biphenyls, particularly polychlorinated biphenyls (PCBs), are known to have immunotoxic and neurotoxic effects. nih.gov The neurotoxicity of some PCBs has been linked to the presence of ortho-chlorine substitutions, which are absent in [1,1'-Biphenyl]-4-carbothioamide. nih.gov This might suggest a lower neurotoxic potential, but this is speculative without direct testing.

Some natural bioactive compounds, such as flavonoids, have been shown to exert immunomodulatory effects, indicating that small molecules can interact with the immune system. nih.govresearchgate.net Screening for neurotoxic potential can be performed using various in vitro and in vivo models, including alternative models like planarians. nih.govswarthmore.edu Given the use of biphenyl as a core structure in some neurologically active compounds, the potential for neuroactivity cannot be entirely dismissed without specific studies. epa.gov

Pharmacokinetic and Pharmacodynamic Considerations in Safety Profiling

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamics (PD) relates to its mechanism of action and effects on the body. Understanding these properties is crucial for interpreting toxicity data and assessing safety. nih.gov

There is no specific pharmacokinetic or pharmacodynamic data available for [1,1'-Biphenyl]-4-carbothioamide in the reviewed literature. However, a study on a structurally related compound, beta-methyl-(1,1'-biphenyl)-4-propanenitrile, in rats showed that it was extensively absorbed and distributed throughout the body, with enrichment in the liver and kidney. nih.gov The compound had a plasma half-life of 22.7 hours and was eliminated almost equally in urine and feces. nih.gov

The metabolism of biphenyl compounds is a key factor in their toxicity. For example, the toxicity of thioamides in mammals is dependent on metabolic activation by enzymes like flavoprotein monooxygenases or cytochromes P450. mdpi.com The study of biphenylcarboxamide derivatives has also highlighted the importance of metabolic stability for bioavailability. In silico tools can be used to predict ADME properties, and one such prediction for a related compound suggested high potential for absorption and presence in human plasma. mdpi.com

Q & A

Q. Table 1: Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Solvent | THF, DMF, or Ethanol | |

| Temperature | Reflux (80–100°C) | |

| Purification Method | Recrystallization (Ethanol) | |

| Yield | 70–85% (reported for analogues) |

Basic: How is [1,1'-Biphenyl]-4-carbothioamide characterized?

Methodological Answer:

Characterization involves:

Q. Table 2: Key Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NS | |

| Molecular Weight | 213.30 g/mol | |

| Melting Point | 227–232°C | |

| Density | 1.176 g/cm³ (predicted) |

Advanced: What are the challenges in crystallographic determination of [1,1'-Biphenyl]-4-carbothioamide?

Methodological Answer:

Crystallization challenges include:

- Polymorphism: Tendency to form multiple crystal phases due to flexible biphenyl groups .

- Weak Diffraction: Low-resolution data from small crystal sizes (common for aromatic thioamides).

- Refinement: Use of SHELXL for handling twinning or disorder in the biphenyl moiety .

Recommended Workflow:

Crystal Growth: Slow evaporation from DMSO/ethanol mixtures.

Data Collection: High-intensity X-ray sources (e.g., synchrotron) to mitigate weak diffraction.

Refinement: SHELXL with Hirshfeld surface analysis to resolve molecular interactions .

Advanced: How can computational methods assist in understanding molecular interactions?

Methodological Answer:

- DFT Calculations: Predict electronic properties (e.g., charge distribution on S and N atoms) to explain reactivity .

- Molecular Docking: Screen for potential biological targets (e.g., enzyme binding pockets) using AutoDock Vina .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., S···H contacts) in crystal packing .

Q. Table 3: Computational Insights (Analogues)

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| S···H | 12–15% | |

| π-π Stacking | 20–25% | |

| N-H···O/N | 8–10% |

Advanced: What contradictions exist in reported biological activities, and how to resolve them?

Methodological Answer:

Reported Contradictions:

- Antimicrobial activity varies significantly across studies (e.g., MIC ranges: 2–128 µg/mL against S. aureus) .

Resolution Strategies:

Standardized Assays: Use CLSI guidelines for MIC determination.

SAR Studies: Modify substituents (e.g., fluorophenyl groups) to isolate active pharmacophores .

Metabolic Stability Tests: Assess degradation in PBS/DMSO to rule out false negatives .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Functionalization Sites:

- Biphenyl Ring: Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity .

- Thiocarboxamide Group: Replace sulfur with selenium for improved redox activity .

- Synthetic Routes:

- Pd-catalyzed cross-coupling for biphenyl diversification .

- Post-synthetic modifications (e.g., oxidation to sulfonamides) .

Basic: What safety precautions are needed when handling [1,1'-Biphenyl]-4-carbothioamide?

Methodological Answer:

- Hazard Codes: Xn (Harmful), N (Dangerous for the environment) .

- PPE: Gloves, lab coat, and eye protection.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

First Aid:

- Ingestion: Rinse mouth, seek medical attention.

- Skin Contact: Wash with soap and water for 15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.